methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Rhynchophylline is a plant-derived tetracyclic oxindole alkaloid found in certain species of Uncaria, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa, a tree native to Thailand . Chemically, it is related to the alkaloid mitragynine . Rhynchophylline has been used in traditional herbal medicine for various purposes, including treating lightheadedness, convulsions, numbness, and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhynchophylline involves several steps. One notable method is the asymmetric total synthesis, which was achieved in 17 steps from butanal and ethyl acrylate . This synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core with high diastereoselectivity . Another approach is the collective formal synthesis, which includes two key one-pot, sequential transformations: N-alkylation/cross-dehydrogenative coupling and Michael/Karpocho sequence .
Industrial Production Methods: Industrial production methods for rhynchophylline are not extensively documented. the extraction from Uncaria species remains a primary source. The validated quantitative 1H NMR method has been developed for the simultaneous quantitation of rhynchophylline and its analogues in Uncaria rhynchophylla .
Chemical Reactions Analysis
Types of Reactions: Rhynchophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a non-competitive NMDA antagonist and a calcium channel blocker .
Common Reagents and Conditions: Common reagents used in the synthesis of rhynchophylline include butanal, ethyl acrylate, and reagents for Carreira ring expansion . The reaction conditions often involve high diastereoselectivity and specific temperature and pressure settings.
Major Products: The major products formed from the reactions involving rhynchophylline include its isomer, isorhynchophylline, and other bioactive oxindole alkaloids .
Scientific Research Applications
Rhynchophylline has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It possesses anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects . It has been studied for its potential in treating cardiovascular and central nervous system diseases . Additionally, rhynchophylline has shown promise in modulating calcium channels and potassium channels, protecting the brain from neurodegenerative diseases, and preventing early atherosclerosis .
Mechanism of Action
Rhynchophylline exerts its effects through several mechanisms. It is a non-competitive NMDA antagonist and a calcium channel blocker . It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . Rhynchophylline also impacts the regulation of sleep by modifying brain oscillations and enhancing slow wave sleep . In Parkinson’s disease models, it alleviates neuroinflammation and regulates metabolic disorders by suppressing the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .
Comparison with Similar Compounds
Rhynchophylline is chemically related to the alkaloid mitragynine . Similar compounds include isorhynchophylline, mitraphylline, formosanine, and isomitraphylline . These compounds share similar bioactive properties but differ in their specific chemical structures and biological activities. Rhynchophylline’s unique spiroindole structure and its broad range of pharmacological effects make it distinct from its analogues .
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (E)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22?/m0/s1 |
InChI Key |
DAXYUDFNWXHGBE-QCJVZUPCSA-N |
SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Isomeric SMILES |
CC[C@H]1CN2CCC3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Pictograms |
Acute Toxic |
Synonyms |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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